An In-depth Technical Guide to N-Hexadecyl Diethanolamine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to N-Hexadecyl Diethanolamine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexadecyl diethanolamine, a tertiary amine with a long alkyl chain, is a versatile molecule with significant potential in various scientific and industrial fields, including drug delivery and formulation. Its amphiphilic nature, arising from the combination of a hydrophobic hexadecyl tail and a hydrophilic diethanolamine headgroup, dictates its unique physicochemical properties and diverse applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of N-Hexadecyl diethanolamine, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
N-Hexadecyl diethanolamine is classified as a tertiary amine and a diol.[1] The central nitrogen atom is bonded to a sixteen-carbon alkyl chain (hexadecyl group) and two hydroxyethyl groups. This structure imparts both lipophilic and hydrophilic characteristics to the molecule.
Systematic IUPAC Name: 2-[hexadecyl(2-hydroxyethyl)amino]ethanol[1]
Synonyms: Palmityldiethanolamine, N,N-bis(2-hydroxyethyl)hexadecylamine[1]
Chemical Structure:
Physicochemical Properties
Table 1: Physicochemical Properties of N-Hexadecyl Diethanolamine
| Property | Value | Reference |
| Molecular Formula | C20H43NO2 | [1] |
| Molecular Weight | 329.56 g/mol | [1] |
| CAS Number | 18924-67-9 | [1] |
| Appearance | Waxy Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Low in water; Soluble in organic solvents (predicted) |
Synthesis of N-Hexadecyl Diethanolamine
Several synthetic routes have been established for the preparation of N-Hexadecyl diethanolamine. The choice of method often depends on the desired scale, purity, and available starting materials.
Experimental Protocol: Alkylation of Diethanolamine
One common laboratory-scale synthesis involves the direct alkylation of diethanolamine with a hexadecyl halide, such as hexadecyl bromide.[2]
Materials:
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Diethanolamine
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Hexadecyl bromide
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Potassium carbonate (or another suitable base)
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Acetone (or another suitable solvent)
Procedure:
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Dissolve diethanolamine and hexadecyl bromide in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add potassium carbonate to the mixture to act as a base and neutralize the hydrobromic acid formed during the reaction.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude N-Hexadecyl diethanolamine by recrystallization or column chromatography.
Logical Relationship of Synthesis Steps:
Caption: General workflow for the synthesis of N-Hexadecyl diethanolamine via alkylation.
Applications in Research and Drug Development
The unique amphiphilic structure of N-Hexadecyl diethanolamine makes it a valuable compound in several research and development areas, particularly in the pharmaceutical sciences.
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Surfactant and Emulsifying Agent: Its ability to reduce surface tension makes it an effective emulsifier for creating stable oil-in-water and water-in-oil formulations. This is crucial for the development of various drug delivery systems, such as creams, lotions, and ointments.
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Lipid Nanoparticle Formulation: Long-chain amines like N-Hexadecyl diethanolamine are investigated for their role as cationic lipids in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics (e.g., siRNA, mRNA). The positively charged amine group can interact with the negatively charged backbone of nucleic acids, facilitating their encapsulation.
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Antimicrobial Activity: N-alkyl diethanolamines, including the hexadecyl derivative, have demonstrated antimicrobial properties.[2] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3] This suggests potential applications in the development of novel antimicrobial agents or as excipients with antimicrobial properties in pharmaceutical formulations.
Antimicrobial Mode of Action
The antimicrobial activity of N-alkyl diethanolamines is linked to their surface activity and their ability to partition into the lipid bilayer of bacterial cell membranes. The proposed mechanism involves the following steps:
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Adsorption to the Cell Surface: The positively charged (protonated) diethanolamine headgroup interacts with the negatively charged components of the bacterial cell wall.
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Insertion into the Membrane: The hydrophobic hexadecyl tail penetrates the lipid bilayer of the cytoplasmic membrane.
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Membrane Disruption: The insertion of the molecule disrupts the ordered structure of the lipid bilayer, increasing its permeability.
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Leakage of Cellular Contents: This disruption leads to the leakage of essential ions (e.g., potassium) and small molecules from the cytoplasm.[3]
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Inhibition of Cellular Processes: The loss of the electrochemical gradient across the membrane and the depletion of essential molecules inhibit vital cellular processes, ultimately leading to cell death.
Signaling Pathway of Antimicrobial Action:
Caption: Proposed mechanism of antimicrobial action of N-Hexadecyl diethanolamine.
Conclusion
N-Hexadecyl diethanolamine is a multifaceted compound with significant promise in various research and development sectors, most notably in the formulation of drug delivery systems and as a potential antimicrobial agent. Its synthesis is achievable through established chemical routes, and its amphiphilic nature is the primary driver of its functionality. Further research into its specific physicochemical properties and its interactions within biological systems will undoubtedly unlock new applications and refine its use in the pharmaceutical and other industries.
References
- 1. The mode of action of N-(n-Dodecyl)diethanolamine with particular reference to the effect of protonation on uptake by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Antimicrobial action of dodecyldiethanolamine: induced membrane damage in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
